
1-(2-bromobenzoyl)-4-(2-methylpropanesulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-bromobenzoyl)-4-(2-methylpropanesulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a 2-bromobenzoyl group and a 2-methylpropanesulfonyl group
Applications De Recherche Scientifique
1-(2-bromobenzoyl)-4-(2-methylpropanesulfonyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromobenzoyl)-4-(2-methylpropanesulfonyl)piperidine typically involves multi-step organic reactions. One common method includes the acylation of piperidine with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. This is followed by the sulfonylation of the resulting intermediate with 2-methylpropanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-bromobenzoyl)-4-(2-methylpropanesulfonyl)piperidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products
Substitution: Formation of various substituted derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of N-oxide derivatives.
Mécanisme D'action
The mechanism of action of 1-(2-bromobenzoyl)-4-(2-methylpropanesulfonyl)piperidine involves its interaction with specific molecular targets. The bromobenzoyl group may interact with enzymes or receptors, while the sulfonyl group can enhance the compound’s solubility and stability. The piperidine ring provides a scaffold that can be modified to improve binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-chlorobenzoyl)-4-(2-methylpropanesulfonyl)piperidine
- 1-(2-fluorobenzoyl)-4-(2-methylpropanesulfonyl)piperidine
- 1-(2-iodobenzoyl)-4-(2-methylpropanesulfonyl)piperidine
Uniqueness
1-(2-bromobenzoyl)-4-(2-methylpropanesulfonyl)piperidine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not. This can lead to different biological activities and chemical properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
(2-bromophenyl)-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO3S/c1-12(2)11-22(20,21)13-7-9-18(10-8-13)16(19)14-5-3-4-6-15(14)17/h3-6,12-13H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPDAHPMSRHFFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
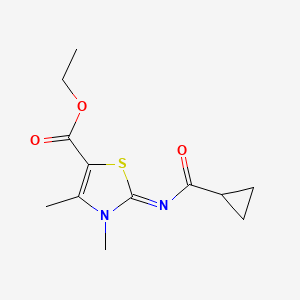

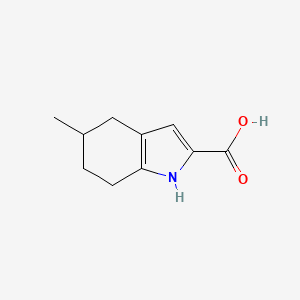
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B2688899.png)


![2-chloro-N-[1-phenyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2688904.png)
![5-chloro-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B2688905.png)
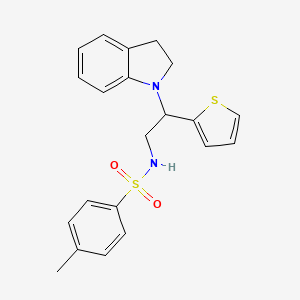
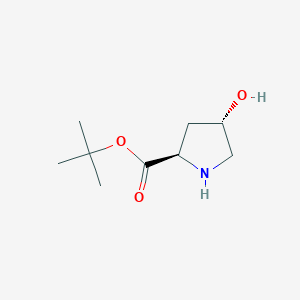
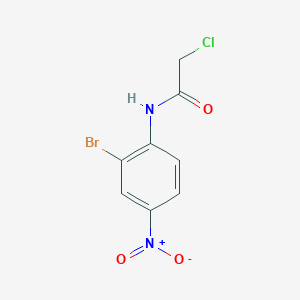
![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2688911.png)

![2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide](/img/structure/B2688913.png)
